molecular formula C15H12Cl2O2 B022108 3,4-Dichloro-4'-ethoxybenzophenone CAS No. 106473-07-8

3,4-Dichloro-4'-ethoxybenzophenone

Cat. No. B022108
CAS RN: 106473-07-8
M. Wt: 295.2 g/mol
InChI Key: LIWDFTJTHZVRNB-UHFFFAOYSA-N
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Description

3,4-Dichloro-4'-ethoxybenzophenone, commonly referred to as DEBP, is an organic compound that is used in a variety of scientific applications, including the synthesis of other molecules, and research into the biochemical and physiological effects of its mechanism of action. DEBP is a colorless crystalline solid with a molecular weight of 266.04 g/mol and a melting point of 99-101°C. It is soluble in ethanol and methanol, and insoluble in water.

Scientific Research Applications

Environmental Monitoring and Analytical Techniques

3,4-Dichloro-4'-ethoxybenzophenone and its related compounds, such as benzophenone-type UV filters, are commonly used in various products, necessitating the development of sensitive analytical methods for environmental and biological monitoring. For instance, an automated on-line column-switching HPLC-MS/MS method was developed to measure environmental phenols like 2-hydroxy-4-methoxybenzophenone (BP-3) in human milk, highlighting the importance of assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).

Stability and Toxicity Studies

Studies on the stability and transformation of UV filters in chlorinated water have been conducted to understand their behavior and potential risks in different environments. For example, the transformation of benzophenone-3 (BP3) and benzophenone-4 (BP4) in chlorinated water was investigated, revealing the formation of chlorinated products and suggesting that these compounds and their transformation products could pose potential ecological and health risks (Zhuang et al., 2013).

Reproductive Toxicity Assessment

Concerns about the impact of environmental phenols on reproductive health have led to studies investigating the reproductive toxicity of these compounds. A systematic review of human and animal studies on benzophenone-3 (BP-3) indicated potential endocrine-disrupting effects, altering estrogen and testosterone balance, which could affect reproductive health (Ghazipura et al., 2017).

Catalytic and Antimicrobial Applications

The synthesis of polymer-metal complexes involving 2-hydroxy-4-ethoxybenzophenone has been reported, showing that these complexes exhibit catalytic activity and antimicrobial properties against various microorganisms. This indicates a potential application in the field of catalysis and as antimicrobial agents (Patel et al., 2009).

Metabolism and Endocrine-Disrupting Activity

Studies on the metabolism of benzophenone-type UV filters, such as BP-3, by liver microsomes have shown the formation of metabolites with altered estrogenic and anti-androgenic activities, highlighting the endocrine-disrupting potential of these compounds (Watanabe et al., 2015).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWDFTJTHZVRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641759
Record name (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106473-07-8
Record name (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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